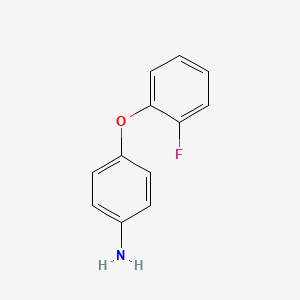

4-(2-Fluorophenoxy)aniline

説明

Significance of 4-(2-Fluorophenoxy)aniline in Scientific Inquiry

The significance of this compound in scientific inquiry lies predominantly in its role as a structural scaffold for the development of bioactive compounds and advanced materials. The diaryl ether linkage is a common motif in numerous natural products and pharmacologically active molecules. The presence of a fluorine atom on one of the aromatic rings can significantly alter the electronic properties, lipophilicity, and metabolic stability of a target molecule, making it a valuable feature in drug design. bloomtechz.com

In medicinal chemistry, derivatives of this compound are investigated for their potential as inhibitors of various enzymes, such as kinases, which are crucial targets in cancer therapy. For instance, the 4-(2-fluorophenoxy)pyridine moiety, a close structural relative, is a key component in the design of potent c-Met and VEGFR-2 inhibitors, which are implicated in tumor growth and angiogenesis. nih.gov The aniline (B41778) group provides a reactive handle for further chemical modifications, allowing for the construction of diverse molecular libraries for screening purposes.

Scope and Objectives of Research on this compound

The primary objective of research involving this compound is to utilize it as a foundational building block for the synthesis of novel organic compounds with specific functional properties. The scope of this research is broad and encompasses several key areas:

Medicinal Chemistry: The main focus is on the design and synthesis of new therapeutic agents. Researchers incorporate the this compound core into larger molecules to explore their potential as anticancer, anti-inflammatory, and antifungal agents. smolecule.comresearchgate.net

Materials Science: The compound and its derivatives are explored for the development of new materials. The unique electronic and structural characteristics imparted by the fluoro-phenoxy group can be advantageous in creating specialized polymers or organic electronic components.

Synthetic Methodology: Research is also directed towards optimizing the synthesis of this compound itself and its derivatives. This includes the development of more efficient, cost-effective, and environmentally friendly synthetic routes.

Historical Perspective of this compound in Chemical Literature

While specific historical accounts of this compound are not extensively documented in early chemical literature, its emergence is intrinsically linked to the development of methods for synthesizing diaryl ethers. The formation of the C(aryl)-O bond is a critical step in its preparation.

Historically, the Ullmann condensation , first reported by Fritz Ullmann in the early 20th century, was the classical method for creating diaryl ethers. wikipedia.orgiitk.ac.inorganic-chemistry.org This reaction typically involves the copper-catalyzed coupling of an aryl halide with a phenol, often requiring harsh conditions such as high temperatures. wikipedia.orgtandfonline.com

A significant advancement in the synthesis of such compounds came with the development of the Buchwald-Hartwig amination and related palladium-catalyzed cross-coupling reactions in the 1990s. wikipedia.orgorgsyn.org These methods offer milder reaction conditions, broader substrate scope, and greater functional group tolerance, making the synthesis of complex diarylamines and diaryl ethers, including this compound, more accessible and efficient. wikipedia.org The continuous improvement of these catalytic systems has been pivotal in enabling the exploration of this compound and its derivatives in modern chemical research.

Structure

3D Structure

特性

IUPAC Name |

4-(2-fluorophenoxy)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10FNO/c13-11-3-1-2-4-12(11)15-10-7-5-9(14)6-8-10/h1-8H,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOTBQGILYQQOKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)OC2=CC=C(C=C2)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20408564 | |

| Record name | 4-(2-fluorophenoxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20408564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

305801-12-1 | |

| Record name | 4-(2-fluorophenoxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20408564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(2-fluorophenoxy)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 2 Fluorophenoxy Aniline and Its Derivatives

Established Synthetic Routes for 4-(2-Fluorophenoxy)aniline

The primary synthetic pathways to this compound involve multi-step sequences that prioritize yield, purity, and scalability. Key strategies include nucleophilic aromatic substitution, reduction of a nitro precursor, and metal-catalyzed coupling reactions.

Nucleophilic aromatic substitution (SNAr) is a fundamental method for forming the aryl ether bond in this compound. vulcanchem.com The reaction mechanism involves the attack of a nucleophile on an electron-deficient aromatic ring, leading to the formation of a negatively charged intermediate known as a Meisenheimer complex. libretexts.orgmasterorganicchemistry.com For the synthesis of diaryl ethers like this compound, this process typically involves the reaction of a phenolate (B1203915) with an activated aryl halide.

The reaction is greatly accelerated by the presence of strongly electron-withdrawing groups, such as a nitro group (NO₂), positioned ortho or para to the leaving group on one of the aromatic rings. libretexts.orgjuniperpublishers.com A common strategy, therefore, involves the condensation of 2-fluorophenol (B130384) with 1-halo-4-nitrobenzene. The phenoxide, generated by a base like potassium carbonate (K₂CO₃), attacks the carbon atom bearing the halogen on the nitroaromatic ring. The reaction is typically conducted in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures. The resulting nitro-substituted diaryl ether serves as a direct precursor to the target aniline (B41778).

| Reactant 1 | Reactant 2 | Base | Solvent | Conditions | Intermediate |

| 2-Fluorophenol | 1-Chloro-4-nitrobenzene | K₂CO₃ | DMF | 80–100°C | 1-Fluoro-2-(4-nitrophenoxy)benzene |

| 4-Aminophenol (B1666318) | 1,2-Difluorobenzene | Base | Polar Aprotic Solvent | Varies | This compound |

The reduction of the nitro group in the intermediate, 1-fluoro-2-(4-nitrophenoxy)benzene, is the final and critical step to yield this compound. This transformation is one of the most widely used methods for preparing aryl amines. asianpubs.orgunimi.it The general reaction pathway involves the stepwise reduction of the nitro group to a nitroso, then a hydroxylamine, and finally the amine. mdpi.com

Several reducing systems are employed for this purpose, each with distinct advantages:

Iron in Acidic Media : The Béchamp reduction, using iron metal in the presence of an acid like hydrochloric acid or ammonium (B1175870) chloride, is a classical, cost-effective, and industrially scalable method. wikipedia.org For analogous compounds, this method has been shown to produce yields of approximately 82%.

Tin(II) Chloride : In a laboratory setting, tin(II) chloride (SnCl₂) in an acidic solution is a reliable reagent for the reduction of aromatic nitro compounds. wikipedia.org

Catalytic Hydrogenation : This method involves using a metal catalyst with a hydrogen source and is considered a cleaner alternative to metal/acid reductions. wikipedia.org

| Nitro Intermediate | Reducing System | Solvent | Conditions | Product | Yield |

| 1-Fluoro-2-(4-nitrophenoxy)benzene | Fe/NH₄Cl | Ethanol (B145695)/Water | Reflux | This compound | ~82% |

| 1-Fluoro-2-(4-nitrophenoxy)benzene | SnCl₂/HCl | Ethanol | Varies | This compound | High |

| 1-Fluoro-2-(4-nitrophenoxy)benzene | Pd/C, H₂ | Ethanol | RT, Pressure | This compound | High |

| 1-Fluoro-2-(4-nitrophenoxy)benzene | NaBH₄/NiCl₂·6H₂O | CH₃CN/H₂O | Reflux | This compound | Moderate to High asianpubs.org |

Copper(II) acetate (B1210297) (Cu(OAc)₂) serves as an effective catalyst for the formation of the diaryl ether linkage via Ullmann-type cross-coupling reactions. mdpi.comsigmaaldrich.cn This method is particularly useful for coupling phenols with aryl boronic acids or aryl halides. In a synthesis of a structurally related compound, meta-(4-fluorophenoxy)aniline, 4-fluorophenyl boronic acid was coupled with meta-nitrophenol. mdpi.com

The reaction was catalyzed by Cu(OAc)₂ in the presence of triethylamine (B128534) (Et₃N) and molecular sieves in dichloromethane (B109758) (DCM) at room temperature. mdpi.com This approach yielded the nitro-substituted diaryl ether intermediate in 83% yield, which was subsequently reduced to the corresponding aniline. mdpi.com This copper-catalyzed route provides a valuable alternative to palladium-based methods for constructing the C-O bond.

Palladium on carbon (Pd/C) is a highly efficient and widely used heterogeneous catalyst for the reduction of nitroarenes to anilines via catalytic hydrogenation. mdpi.commasterorganicchemistry.com This method is favored for its clean reaction profile and high yields. The reduction can be performed using hydrogen gas (H₂) or through catalytic transfer hydrogenation, which employs a hydrogen donor molecule. mdpi.commasterorganicchemistry.com

Hydrazine (B178648) monohydrate (N₂H₄·H₂O) is a common hydrogen donor used in conjunction with Pd/C. mdpi.commdpi.com In the synthesis of meta-(4-fluorophenoxy)aniline, the reduction of the nitro intermediate was achieved using Pd/C with hydrazine monohydrate in ethanol at room temperature, affording the final aniline product in an excellent 95% yield. mdpi.com

| Substrate | Catalyst | Hydrogen Source | Solvent | Conditions | Yield |

| 1-Fluoro-2-(4-nitrophenoxy)benzene | 10% Pd/C | H₂ (gas) | Ethanol/Methanol | Room Temperature | >90% |

| meta-Nitrophenoxy-4-fluorobenzene | 10% Pd/C | NH₂NH₂·H₂O | Ethanol | Room Temperature | 95% mdpi.com |

Advanced Synthetic Strategies for Analogues and Derivatives

Building upon the core structure of this compound, advanced synthetic methods allow for the creation of diverse analogues and derivatives, particularly through modification of the aniline nitrogen.

The primary amine of this compound provides a reactive handle for derivatization. A straightforward and efficient method for creating analogues is through reaction with various isothiocyanates (R-N=C=S) to form N,N'-disubstituted thioureas. nih.govmdpi.com

This reaction proceeds via the nucleophilic attack of the aniline's nitrogen atom on the electrophilic carbon of the isothiocyanate group. nih.govmdpi.com The synthesis is typically a high-yielding, one-step process conducted under mild conditions, often at room temperature in a solvent like dichloromethane. mdpi.com This strategy allows for the generation of a large library of thiourea (B124793) derivatives by simply varying the substituent on the isothiocyanate, making it a powerful tool in medicinal chemistry for structure-activity relationship (SAR) studies. mdpi.comrsc.org

Synthesis of Schiff Bases

Schiff bases, characterized by the azomethine group (-CH=N-), are versatile intermediates in organic synthesis. The formation of Schiff bases from aniline derivatives is a well-established reaction, typically involving the condensation of an aromatic amine with an aldehyde or ketone. internationaljournalcorner.com These compounds are noted for their stability and the ease with which they can be prepared. internationaljournalcorner.com

The synthesis of Schiff bases derived from this compound involves the reaction of the primary amine group with various aldehydes. For instance, new Schiff base compounds have been synthesized from amine derivatives with aldehydes like isovanillin, pyridine-2-carboxaldehyde, and 2-carboxybenzaldehyde. internationaljournalcorner.com The general procedure involves refluxing the amine and aldehyde in a suitable solvent, often with a catalytic amount of acid. xiahepublishing.com Microwave-assisted synthesis has also been shown to be an effective method, significantly reducing reaction times. scirp.org

The resulting Schiff bases can be characterized by various spectroscopic methods, with the imine group typically showing an IR absorption peak in the range of 1615-1530 cm⁻¹. internationaljournalcorner.com

Formation of Fluorinated Phenoxyanilide Derivatives

Fluorinated phenoxyanilide derivatives are a class of compounds that have been investigated for their biological activities. The synthesis of these derivatives often starts from this compound. One approach involves the acylation of the aniline nitrogen. For example, N-(2-(4-fluorophenoxy)phenyl)-4-(3-guanidinopropoxy)benzamide hydrochloride was synthesized from 2-(4-fluorophenoxy)aniline (B1309660) in a multi-step process. scispace.com

Another strategy involves modifying the phenoxy ring or the aniline ring through substitution reactions. For instance, building on previous studies, structural modifications of phenoxyaniline (B8288346) compounds have been carried out by replacing the amide linker with an aniline or an isosteric sulfonamide moiety. nih.gov

Generation of Quinoline (B57606) and Pyridine (B92270) Derivatives

Quinoline and pyridine moieties are prevalent in many biologically active compounds. Several synthetic routes have been developed to construct these heterocyclic systems using this compound as a key building block.

A common method for synthesizing quinoline derivatives is through the reaction of anilines with other reagents in the presence of a catalyst. For example, a Pd(OAc)2/2,4,6-Collidine/Brønsted acid system catalyzes the aerobic oxidative aromatization of aliphatic alcohols and anilines to produce substituted quinolines. organic-chemistry.org Other named reactions for quinoline synthesis include the Skraup, Combes, and Friedländer syntheses, which involve the condensation of anilines with various carbonyl compounds under acidic conditions. iipseries.org

Specifically, 4-(2-fluorophenoxy)quinoline derivatives have been synthesized and evaluated for their potential antitumor activity. nih.govresearchgate.netresearchgate.net One synthetic approach involves the reaction of this compound with other precursors to form the quinoline ring system. nih.gov

Synthesis of Anilinoquinoline Derivatives

Anilinoquinoline derivatives represent a significant class of compounds, with many exhibiting potent biological activities. The synthesis of these derivatives typically involves the coupling of an aniline with a substituted quinoline.

A general procedure for synthesizing 2-morpholino-4-anilinoquinoline derivatives starts with the chlorination of 2-morpholinoquinolin-4-ol using phosphorus oxychloride to yield 4-chloro-2-morpholinoquinoline. This intermediate is then reacted with the appropriate aniline, such as this compound, via nucleophilic substitution to afford the desired anilinoquinoline derivative. The reaction is typically carried out by refluxing the reactants in ethanol. nih.govrsc.org

Another approach involves a six-step reaction sequence starting from aniline derivatives, which includes nucleophilic substitution, cyclization, hydroxylation, decarboxylation, chlorination, and a final nucleophilic substitution with a substituted aniline to yield the target 4-anilinoquinolines. mdpi.com

Table 1: Examples of Synthesized Anilinoquinoline Derivatives and their Biological Evaluation

| Compound ID | Starting Materials | Target Cell Lines for Antiproliferative Activity | Key Findings | Reference(s) |

|---|---|---|---|---|

| 3c, 3d, 3e | 4-chloro-2-morpholinoquinoline, various anilines | HepG2 | Compounds exhibited the highest cytotoxic activity against HepG2 cells. | nih.govrsc.org |

| 1a-g, 2c, 2e, 2i | Aniline derivatives | HeLa, BGC823 | Ten compounds showed excellent antitumor activity, superior to gefitinib. | mdpi.com |

| 14h | Not specified | Various cancer cell lines | Exhibited potent cytotoxic activity with IC50 values in the nanomolar range. | nih.gov |

| 21c | This compound precursors | H460, HT-29, MKN-45, U87MG, SMMC-7721 | Showed excellent cytostatic activity, being more active than foretinib. | nih.gov |

This table is for illustrative purposes and summarizes findings from the cited research papers.

Formation of 1,3,4-Oxadiazole (B1194373) and 1,2,4-Triazole (B32235) Analogues

1,3,4-Oxadiazole and 1,2,4-triazole heterocycles are important pharmacophores found in numerous therapeutic agents. mdpi.comnih.gov The synthesis of these analogues incorporating the this compound scaffold has been an area of active research.

The synthesis of 1,3,4-oxadiazoles often begins with the conversion of a carboxylic acid to its corresponding hydrazide by reaction with hydrazine hydrate. mdpi.com This hydrazide can then undergo cyclization with various reagents to form the oxadiazole ring. For example, a series of 2-substituted-5-[2-(2-fluorophenoxy)phenyl]-1,3,4-oxadiazoles has been synthesized and evaluated for anticonvulsant activity. researchgate.net

Similarly, 1,2,4-triazole derivatives can be prepared from thiosemicarbazide (B42300) precursors. Research has described the synthesis of novel nih.govCurrent time information in Bangalore, IN.-triazolo- mdpi.comCurrent time information in Bangalore, IN.oxadiazole derivatives with the aim of developing compounds with antimicrobial activity. researchgate.net Both 1,3,4-oxadiazole and 1,2,4-triazole analogues have been synthesized and investigated for their potential as antimicrobial and antimalarial agents. nih.gov

Reaction Mechanism Elucidation in this compound Synthesis

Mechanistic Studies of Nucleophilic Aromatic Substitution

The synthesis of this compound itself is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. This class of reactions is fundamental in aromatic chemistry and involves the attack of a nucleophile on an electron-deficient aromatic ring, leading to the substitution of a leaving group. masterorganicchemistry.com

In the synthesis of diaryl ethers like this compound, the reaction involves a phenoxide ion acting as the nucleophile and a halogen atom on the other aromatic ring as the leaving group. The reaction is facilitated by the presence of electron-withdrawing groups on the aromatic ring bearing the leaving group. masterorganicchemistry.com

Mechanistic studies have shown that SNAr reactions can proceed through a stepwise mechanism involving the formation of a stable intermediate known as a Meisenheimer complex. masterorganicchemistry.com This intermediate is an electron-rich species and its formation is often the rate-determining step. masterorganicchemistry.com However, recent studies suggest that some SNAr reactions may proceed via a concerted mechanism, where bond formation and bond breaking occur simultaneously. acs.orgrsc.org

Kinetic studies on the reactions of activated aromatic compounds with aniline and phenoxide nucleophiles have provided valuable insights into the reaction mechanism. For instance, studies on the reaction of 1,3,5-trinitrobenzene (B165232) with aniline in DMSO have allowed for the spectroscopic identification of the intermediate σ-adduct. dur.ac.uk The leaving group ability is a crucial factor, with fluoride (B91410) often being a better leaving group than other halogens in SNAr reactions, which is contrary to what is observed in aliphatic nucleophilic substitution. masterorganicchemistry.com

Proton Transfer Mechanisms in Aniline Reactions

Proton transfer is a fundamental process in many chemical reactions involving aniline and its derivatives. The lone pair of electrons on the nitrogen atom of the amino group makes it a proton acceptor (a Brønsted-Lowry base), while the N-H bonds can act as proton donors under certain conditions. The dynamics of proton transfer can significantly influence reaction pathways and product formation.

Studies on aniline clusters have shown that intracluster reactions, including proton transfer, occur following ionization. nih.gov In these clusters, a proton can be transferred from one aniline molecule to another, leading to the formation of protonated aniline ions, [PhNH3]+. nih.gov The efficiency and pathways of these reactions are influenced by the size of the cluster. nih.gov

In the context of reactions in solution, the mechanism of proton transfer can be complex. For instance, in the reduction of guanyl radicals in DNA by aniline derivatives, the process involves the transfer of both an electron and a proton. nih.gov Research suggests that the electron is not transferred before the proton, highlighting the importance of the accompanying proton transfer in the reaction mechanism. nih.gov The rate of this reaction is influenced by substituents on the aniline ring; electron-donating groups tend to increase the reactivity, while electron-withdrawing groups decrease it. nih.gov

Investigations into the excited states of aromatic compounds reveal that proton transfer reactions are elementary processes in both chemistry and biochemistry. taylorfrancis.com For protonated aniline derivatives, the transfer of a proton to a solvent like water has been studied using time-resolved fluorescence measurements. taylorfrancis.com The competition between the rate of proton transfer and the deactivation of the excited state is a key factor in the acid-base equilibrium of these molecules in their excited state. taylorfrancis.com

The environment and the nature of the proton acceptor play a crucial role. Studies on complexes of aniline with various amines (ammonia, methylamine, dimethylamine (B145610), and trimethylamine) have demonstrated that proton transfer from the aniline ion to the amine depends on the proton affinity of the acceptor molecule. core.ac.uk For amines with higher proton affinity, such as dimethylamine and trimethylamine, a proton is transferred from the aniline ion to the amine, resulting in the formation of an anilino radical. core.ac.uk

The table below summarizes the effect of the proton acceptor on the proton transfer status in aniline-amine complexes.

| Complex | Proton Affinity of Amine (kJ/mol) | Proton Transfer Status |

| (Aniline–Ammonia)⁺ | 853.6 | Non-proton-transferred |

| (Aniline–Methylamine)⁺ | 896 | Non-proton-transferred |

| (Aniline–Dimethylamine)⁺ | 924.5 | Both non-proton-transferred and proton-transferred forms exist |

| (Aniline–Trimethylamine)⁺ | 942.9 | Proton-transferred |

Data compiled from scientific studies on aniline-amine complexes. core.ac.uk

Industrial Scale Production and Optimization

The industrial production of this compound and its derivatives relies on robust and scalable synthetic methods, often adapted from laboratory-scale procedures. Key considerations for industrial scale-up include cost-effectiveness, safety, yield optimization, purity of the final product, and waste reduction. Common strategies involve nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions.

A prevalent method for synthesizing diaryl ethers is the Ullmann condensation, which involves the copper-catalyzed reaction of an aryl halide with a phenol. wikipedia.orgchemeurope.com For this compound, this would typically involve the reaction of a suitably protected 4-aminophenol derivative with 1-bromo-2-fluorobenzene (B92463) or the reaction of 4-bromoaniline (B143363) with 2-fluorophenol. Traditional Ullmann reactions often require high temperatures (over 200°C) and stoichiometric amounts of copper in high-boiling polar solvents like N-methylpyrrolidone or dimethylformamide (DMF). wikipedia.org Modern modifications have introduced soluble copper catalysts with ligands, which can improve reaction conditions. wikipedia.org

Another powerful method for forming C-N bonds is the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction joins an amine with an aryl halide. wikipedia.orgorganic-chemistry.org The synthesis of this compound could be envisioned by coupling 4-aminophenol with an appropriate aryl halide followed by further functionalization, or by directly coupling an aniline derivative. The development of various generations of phosphine (B1218219) ligands has significantly expanded the scope and efficiency of this reaction, allowing it to proceed under milder conditions with a wide range of substrates. wikipedia.orgbeilstein-journals.org

Optimization of industrial processes often focuses on several key parameters:

Catalyst System: Selecting a highly efficient and cost-effective catalyst is crucial. For Buchwald-Hartwig reactions, this involves screening different palladium precursors and phosphine ligands. beilstein-journals.orgorgsyn.org For Ullmann-type reactions, optimizing the copper source and ligands can lead to lower reaction temperatures and catalyst loadings. chemeurope.com

Reaction Conditions: Temperature, reaction time, solvent, and the choice of base are critical variables. For instance, the synthesis of a related compound, 3-bromo-4-(2,4-difluorophenoxy)aniline, involves reacting the precursor with 2,4-difluorophenol (B48109) in the presence of a base like potassium carbonate in DMF at 80–100°C for 12–24 hours.

Process Technology: The shift from batch to continuous flow reactors is a significant trend in industrial chemical manufacturing. acs.org Continuous flow processing offers better control over reaction parameters (temperature, pressure, mixing), enhanced safety, and higher space-time yields. acs.org The optimization of a two-step acetylation and nitration process for 4-fluoro-2-methoxyaniline (B49241) demonstrated a successful scale-up from a laboratory throughput of 25 mmol/h to a pilot-scale throughput of 2 mol/h. acs.org

The table below outlines key parameters for optimization in common industrial synthesis routes for diaryl amine and ether compounds.

| Parameter | Ullmann Condensation | Buchwald-Hartwig Amination |

| Catalyst | Copper (metal or salts, e.g., CuI) wikipedia.orgchemeurope.com | Palladium (e.g., Pd(OAc)₂) with Phosphine Ligands (e.g., X-Phos) beilstein-journals.org |

| Reactants | Aryl Halide, Phenol/Aniline wikipedia.org | Aryl Halide/Triflate, Amine wikipedia.org |

| Solvent | High-boiling polar solvents (e.g., DMF, Nitrobenzene) wikipedia.org | Toluene, Dioxane, t-Butanol purdue.edu |

| Base | Potassium Carbonate (K₂CO₃), Potassium Hydroxide (KOH) wikipedia.org | Sodium t-butoxide (NaOtBu), Potassium t-butoxide (KOtBu), K₃PO₄ beilstein-journals.orgorgsyn.org |

| Temperature | High (often > 200°C, can be lower with modern catalysts) wikipedia.org | Milder (can range from room temperature to ~100°C) purdue.edu |

| Optimization Focus | Ligand-accelerated catalysis, lower temperatures chemeurope.com | Ligand development for broader scope and milder conditions wikipedia.orgorganic-chemistry.org |

This table provides a general comparison of typical conditions which may be adapted for the synthesis of this compound.

Purification at an industrial scale often involves crystallization, distillation, or large-scale column chromatography to achieve the desired product purity. chemicalbook.com

Advanced Spectroscopic Techniques for Elucidation

A combination of spectroscopic methods is essential for the comprehensive characterization of this compound. These techniques probe the magnetic environments of atomic nuclei, the vibrational modes of chemical bonds, and the electronic transitions within the molecule.

NMR spectroscopy is a cornerstone technique for determining the detailed molecular structure of this compound by mapping the chemical environments of hydrogen, carbon, and fluorine nuclei.

¹H NMR: The proton NMR spectrum provides information on the number and connectivity of hydrogen atoms. In a synthesis of a derivative, the starting material this compound was reported to show complex multiplets for the aromatic protons. uni-saarland.de The spectrum is expected to display distinct signals for the protons on the two aromatic rings. The protons on the aniline ring and the fluorophenoxy ring will exhibit characteristic splitting patterns (doublets, triplets, or multiplets) due to coupling with adjacent protons. The amine (-NH₂) protons typically appear as a broad singlet, the chemical shift of which can be influenced by solvent and concentration.

¹³C NMR: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule. For fluorinated aromatic compounds, the carbon signals are often split due to coupling with the fluorine atom (C-F coupling). rsc.org In this compound, twelve distinct signals are expected, corresponding to each carbon atom in the aromatic rings. The carbons directly bonded to the fluorine, oxygen, and nitrogen atoms will show characteristic chemical shifts. For instance, the carbon attached to fluorine will appear as a doublet with a large one-bond coupling constant (¹JCF). Carbons at the ortho, meta, and para positions relative to the fluorine atom will also show smaller two-, three-, and four-bond couplings (²JCF, ³JCF, ⁴JCF), which can complicate the spectrum but provide valuable structural information. rsc.org The chemical shifts are influenced by the electron-donating nature of the amino group and the ether linkage, and the electron-withdrawing nature of the fluorine atom. libretexts.org

| Nucleus | Functional Group/Position | Expected Chemical Shift Range (ppm) | Expected Multiplicity | Notes |

|---|---|---|---|---|

| ¹H | Aromatic Protons (Ar-H) | 6.5 - 7.5 | m (multiplet) | Complex patterns due to overlapping signals from both rings. |

| ¹H | Amine Protons (NH₂) | 3.5 - 4.5 | br s (broad singlet) | Shift and broadening are solvent and concentration dependent. |

| ¹³C | C-F | 150 - 165 | d (doublet) | Large ¹JCF coupling (~240-250 Hz). rsc.org |

| ¹³C | C-O | 145 - 160 | s or d | May show coupling to fluorine (³JCF). |

| ¹³C | C-N | 140 - 150 | s | Influenced by the electron-donating NH₂ group. |

| ¹³C | Aromatic Carbons (C-H) | 110 - 130 | s or d | Splitting may occur due to long-range C-F coupling. |

| ¹⁹F | Ar-F | -115 to -125 | s or m | Precise shift depends on the chemical environment. For a derivative, a signal was found at -120.8 ppm. mdpi.com |

¹⁹F NMR: ¹⁹F NMR is highly specific for fluorine-containing compounds. This compound is expected to show a single resonance in the ¹⁹F NMR spectrum, as there is only one fluorine atom. The chemical shift provides information about the electronic environment of the fluorine atom. In studies of related fluorophenoxy aniline derivatives, the ¹⁹F signal typically appears in the range of -115 to -125 ppm. mdpi.comCurrent time information in अजमेर डिवीजन, IN. The pH can also influence the ¹⁹F chemical shift in fluoroaniline (B8554772) derivatives. researchgate.net

IR and FT-IR spectroscopy are used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching and bending). The FT-IR spectrum of this compound displays characteristic absorption bands that confirm its structure.

Key expected vibrational bands include:

N-H Stretching: The primary amine group (-NH₂) typically shows two medium-intensity bands in the region of 3300-3500 cm⁻¹. In solid-state spectra, these bands can be broadened due to hydrogen bonding.

Aromatic C-H Stretching: These vibrations usually appear as a group of weak to medium bands just above 3000 cm⁻¹, typically in the 3000-3100 cm⁻¹ range. researchgate.net

C=C Aromatic Ring Stretching: Aromatic rings exhibit characteristic C=C stretching vibrations that appear as a series of sharp bands in the 1450-1620 cm⁻¹ region. For aniline-type structures, strong peaks are often observed around 1600 cm⁻¹ and 1500 cm⁻¹. researchgate.net

C-N Stretching: The stretching vibration of the aromatic carbon to nitrogen bond (Ar-N) is typically found in the 1250-1360 cm⁻¹ range.

C-O-C Stretching: The asymmetric stretching of the aryl ether linkage (Ar-O-C) gives rise to a strong, characteristic band, usually between 1200 and 1270 cm⁻¹.

C-F Stretching: A strong absorption band corresponding to the C-F bond stretch is expected in the 1100-1250 cm⁻¹ region. researchgate.net

C-H Out-of-Plane Bending: These strong absorptions in the 675-900 cm⁻¹ region are diagnostic of the substitution pattern on the aromatic rings. chemicalbook.com

In a study of a related compound, 2-chloro-4-(2-fluorophenoxy)-5-methylaniline hydrochloride, characteristic absorption bands were observed at 3475 cm⁻¹ (N-H stretching), 3097 cm⁻¹ (aromatic C-H stretching), and 1515 cm⁻¹ (C-C stretching). smolecule.com

| Frequency Range (cm⁻¹) | Intensity | Vibrational Mode Assignment |

|---|---|---|

| 3300 - 3500 | Medium | N-H Stretch (asymmetric & symmetric) |

| 3000 - 3100 | Weak-Medium | Aromatic C-H Stretch |

| 1580 - 1620 | Medium-Strong | C=C Aromatic Ring Stretch, NH₂ Scissoring |

| 1470 - 1520 | Strong | C=C Aromatic Ring Stretch |

| 1250 - 1360 | Medium-Strong | Aromatic C-N Stretch |

| 1200 - 1270 | Strong | Asymmetric Ar-O-C Stretch |

| 1100 - 1250 | Strong | C-F Stretch |

| 675 - 900 | Strong | Aromatic C-H Out-of-Plane Bend |

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation patterns. For this compound (molecular formula C₁₂H₁₀FNO), the exact monoisotopic mass is 203.07465 Da. uni.lu

In high-resolution mass spectrometry (HRMS), the molecular ion peak (M⁺) or a protonated molecular ion ([M+H]⁺) would be observed, confirming the elemental composition. Predicted collision cross section (CCS) values and m/z for various adducts have been calculated, with the [M+H]⁺ adduct predicted at an m/z of 204.08193. uni.lu

The fragmentation pattern in electron ionization (EI-MS) would likely involve characteristic cleavages of the ether bond and fragmentation of the aniline moiety. A common fragmentation pathway for anilines involves the loss of HCN from the aniline ring after initial rearrangements. chemicalbook.com Cleavage of the ether bond could lead to fragments corresponding to the fluorophenoxy cation or the aminophenyl radical, and vice versa.

| Adduct | Predicted m/z |

|---|---|

| [M]⁺ | 203.07410 |

| [M+H]⁺ | 204.08193 |

| [M+Na]⁺ | 226.06387 |

| [M-H]⁻ | 202.06737 |

| [M+H-H₂O]⁺ | 186.07191 |

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons from lower to higher energy orbitals. This technique is particularly useful for analyzing compounds with conjugated systems, such as the aromatic rings in this compound.

The spectrum is expected to show characteristic absorption bands (λmax) due to π→π* transitions within the benzene (B151609) rings. The presence of the amino (-NH₂) and phenoxy (-OAr) groups, which act as auxochromes, typically causes a bathochromic (red) shift to longer wavelengths compared to unsubstituted benzene. For example, aniline itself has absorption maxima around 230 nm and 280 nm. nist.gov In a related compound, 4-(4-fluorophenoxy)naphthalene-1,2-dione, absorption maxima were observed at 250, 320, and 398 nm in methanol, showing the influence of the extended conjugated system. nih.gov The UV-Vis spectrum of this compound would provide valuable information on its electronic structure and conjugation.

Raman spectroscopy is a vibrational spectroscopy technique that complements IR spectroscopy. It detects inelastic scattering of monochromatic light and is particularly sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would provide further details about its molecular structure.

Expected characteristic Raman bands would include:

Symmetric breathing modes of the aromatic rings.

C-C and C-H vibrations within the aromatic systems.

Vibrations associated with the C-O-C ether linkage and the C-F bond.

In studies of aniline, characteristic Raman bands are observed for the C-C stretching and C-N stretching vibrations. researchgate.net For related molecules, Raman spectroscopy has been used to identify ring deformation and stretching vibrations, providing a molecular fingerprint. nist.gov

X-ray Diffraction Studies for Solid-State Structures

X-ray diffraction on a single crystal is the definitive method for determining the three-dimensional arrangement of atoms in the solid state, providing precise bond lengths, bond angles, and information about intermolecular interactions.

While the specific crystal structure of this compound is not publicly available, studies on structurally related compounds provide insight into the likely packing and intermolecular forces. For example, the crystal structure of 4-{2,2-dichloro-1-[(E)-(4-fluorophenyl)diazenyl]ethenyl}-N,N-dimethylaniline reveals that intermolecular interactions such as C—Cl⋯π and C—F⋯π interactions contribute to the stability of the crystal packing. iucr.org Similarly, the crystal structure of 2-(4-fluorophenoxy)acetic acid shows that molecules are linked by hydrogen bonds. eurjchem.com

In a hypothetical crystal structure of this compound, one would expect to find:

Hydrogen Bonding: The amine (-NH₂) group can act as a hydrogen bond donor, forming N-H···N or N-H···O hydrogen bonds with neighboring molecules. The ether oxygen could also potentially act as a hydrogen bond acceptor.

π-π Stacking: The aromatic rings could engage in π-π stacking interactions, further stabilizing the crystal lattice.

Elucidating the crystal structure would provide critical information on polymorphism, which is vital for materials science and pharmaceutical applications.

Hirshfeld Surface Analysis and Intermolecular Interactions

A definitive Hirshfeld surface analysis for this compound has not been identified in the surveyed scientific literature. This analytical technique, which is crucial for understanding the intermolecular interactions within a crystal lattice, relies on a prior successful single-crystal X-ray diffraction study to determine the precise three-dimensional arrangement of the molecules. As no such crystallographic data for this compound is publicly available, a specific analysis of its intermolecular contacts cannot be provided at this time.

However, to illustrate the type of insights that a Hirshfeld surface analysis would offer, we can examine research on structurally related compounds containing fluorophenoxy and aniline moieties. These studies reveal the typical non-covalent interactions that govern the crystal packing of such molecules.

For instance, the analysis of similar aromatic compounds often highlights the significant role of van der Waals forces, particularly hydrogen-hydrogen (H···H), carbon-hydrogen (C···H/H···C), and halogen-hydrogen (such as F···H/H···F) contacts. iucr.orgnih.govnih.gov These interactions, while individually weak, collectively contribute to the stability of the crystal structure.

In a hypothetical Hirshfeld surface analysis of this compound, the Hirshfeld surface itself would be mapped with properties like dnorm (normalized contact distance). This mapping would visually represent intermolecular close contacts, with red spots indicating interactions shorter than the van der Waals radii, white regions showing contacts around the van der Waals limit, and blue areas representing longer contacts.

Based on studies of analogous molecules, a prospective fingerprint plot for this compound would likely be dominated by H···H interactions, which typically account for a large percentage of the surface due to the abundance of hydrogen atoms on the molecular periphery. iucr.orgnih.govnih.gov Other significant contributions would be expected from C···H/H···C contacts, arising from the interaction of hydrogen atoms with the aromatic rings.

The presence of the fluorine atom and the amine group would introduce the potential for more specific interactions. F···H/H···F contacts would be of particular interest, as would N···H/H···N and O···H/H···O contacts, stemming from the amine and ether linkages, respectively. The relative importance of these interactions would be quantified as a percentage of the total Hirshfeld surface area.

For illustrative purposes, a hypothetical breakdown of intermolecular contacts for this compound, based on analyses of similar structures, is presented in the table below. It is crucial to reiterate that this data is not from experimental measurement on the target compound and serves only as a representative example of what a Hirshfeld surface analysis might reveal.

Table 1: Hypothetical Percentage Contributions of Intermolecular Contacts to the Hirshfeld Surface of this compound

| Interatomic Contact | Hypothetical Percentage Contribution (%) |

| H···H | 45 - 55 |

| C···H/H···C | 20 - 30 |

| F···H/H···F | 5 - 10 |

| O···H/H···O | 5 - 10 |

| N···H/H···N | 1 - 5 |

| C···C | < 5 |

| Other | < 2 |

This table is for illustrative purposes only and is not based on published experimental data for this compound.

The detailed study of these non-covalent interactions is fundamental for the field of crystal engineering, as it allows researchers to understand and potentially control the solid-state properties of a material. Should a crystal structure for this compound be determined in the future, a Hirshfeld surface analysis would provide definitive, quantitative insights into its packing motifs and the forces governing its supramolecular assembly.

Chemical Properties and Characterization

The chemical identity and properties of 4-(2-Fluorophenoxy)aniline are defined by its molecular structure.

| Property | Value |

| Molecular Formula | C₁₂H₁₀FNO |

| Molecular Weight | 203.21 g/mol |

| Appearance | Not explicitly detailed in the provided results, but related compounds are often solids. |

| SMILES | Nc1=cc=c(Oc2=cc=cc=c2F)c=c1 |

| InChI | InChI=1S/C12H10FNO/c13-11-3-1-2-4-12(11)15-10-7-5-9(14)6-8-10/h1-8H,14H2 |

| CAS Number | 305801-12-1 |

Table created based on data from search results. bldpharm.com

The reactivity of this compound is largely dictated by its functional groups: the primary amine (-NH₂) and the diaryl ether linkage, with the fluorine substituent influencing the electronic nature of the adjacent aromatic ring. The amine group can undergo typical reactions such as acylation, alkylation, and diazotization, making it a versatile point for further synthetic elaboration. vulcanchem.com

Computational Chemistry and Molecular Modeling of 4 2 Fluorophenoxy Aniline

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic structure and reactivity of 4-(2-Fluorophenoxy)aniline. While specific published studies detailing these calculations for this compound are not extensively available in the reviewed literature, the standard methodologies provide a framework for how such an analysis would be conducted.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For a molecule like this compound, DFT calculations, often using functionals like B3LYP with a basis set such as 6-311++G(d,p), would be employed to determine its optimized molecular geometry, vibrational frequencies, and various electronic properties. researchgate.net These calculations help in correlating the molecule's structure with its spectroscopic data. DFT is also the foundation for obtaining many of the parameters discussed in subsequent sections, including frontier molecular orbitals and molecular electrostatic potential maps. mjcce.org.mknrel.gov

Hartree-Fock (RHF/3-21G) Calculations

The Hartree-Fock (HF) method is a foundational ab initio quantum chemistry technique. q-chem.com A Restricted Hartree-Fock (RHF) calculation using a minimal basis set like 3-21G would be an initial step in a computational analysis. pnu.ac.ir While generally providing qualitative rather than highly quantitative results, the RHF method is useful for predicting molecular structures and wavefunctions. q-chem.com However, specific RHF/3-21G level calculations for this compound are not documented in readily available scientific literature.

HOMO-LUMO Energy Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in defining a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a key indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. thaiscience.inforesearchgate.net For this compound, this analysis would pinpoint the regions of the molecule most likely to participate in chemical reactions.

Below is a table describing the significance of parameters derived from a typical HOMO-LUMO analysis.

| Parameter | Symbol | Significance |

| Highest Occupied Molecular Orbital Energy | EHOMO | Represents the energy of the outermost electron orbital containing electrons; relates to the molecule's electron-donating capacity. |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | Represents the energy of the first available empty electron orbital; relates to the molecule's electron-accepting capacity. |

| HOMO-LUMO Energy Gap | ΔE | The difference between ELUMO and EHOMO; a key indicator of kinetic stability, chemical reactivity, and optical properties. |

| Ionization Potential | I ≈ -EHOMO | The energy required to remove an electron from the molecule. |

| Electron Affinity | A ≈ -ELUMO | The energy released when an electron is added to the molecule. |

| Chemical Hardness | η = (I - A) / 2 | Measures the resistance of a molecule to change its electron configuration. |

| Electronegativity | χ = (I + A) / 2 | Measures the power of a molecule to attract electrons. |

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution within a molecule, providing a guide to its reactive sites. thaiscience.info The map displays regions of negative potential (typically colored red), which are susceptible to electrophilic attack, and regions of positive potential (blue), which are prone to nucleophilic attack. researchgate.net For this compound, an MEP map would highlight the negative potential around the nitrogen atom of the aniline (B41778) group and the oxygen ether linkage, indicating these as likely sites for hydrogen bonding and electrophilic interactions. researchgate.netmdpi.com

First-Order Hyperpolarizability Calculations

First-order hyperpolarizability (β) is a measure of a molecule's nonlinear optical (NLO) response. mdpi.com Molecules with high hyperpolarizability values are of interest for applications in optoelectronics. Calculations of this property, typically performed using DFT or HF methods, assess the potential of this compound as an NLO material. mjcce.org.mk The calculation involves determining the components of the hyperpolarizability tensor to derive the total molecular hyperpolarizability.

Molecular Docking and Ligand-Protein Interactions

Molecular docking is a computational technique used to predict how a small molecule (ligand), such as this compound, binds to the active site of a target protein. nih.gov This method is instrumental in drug discovery for screening potential drug candidates and understanding their mechanism of action. nih.govresearchgate.net

The process involves placing the ligand in various orientations and conformations within the protein's binding pocket and calculating a "docking score," which estimates the binding affinity. researchgate.net The resulting ligand-protein complex model reveals key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the binding. researchgate.net While specific docking studies featuring this compound as the primary ligand are not prominent in the literature, its structural analogs have been investigated as inhibitors for targets like c-Met kinase. nih.govupch.edu.pe Such studies on related compounds demonstrate how the phenoxy-aniline scaffold can be oriented within a kinase active site to form critical interactions.

A typical molecular docking study would yield the following types of data:

| Docking Output | Description |

| Binding Affinity / Docking Score | A numerical value (e.g., in kcal/mol) that estimates the strength of the ligand-protein interaction. A more negative score typically indicates stronger binding. |

| Binding Pose | The predicted 3D orientation and conformation of the ligand within the protein's active site. |

| Key Interactions | A list of specific amino acid residues in the protein that interact with the ligand. |

| Interaction Types | The nature of the chemical interactions, such as hydrogen bonds (listing donor and acceptor atoms), hydrophobic contacts, and electrostatic interactions. |

Binding Mode Analysis

Molecular docking studies have been performed on a series of c-Met kinase inhibitors, including derivatives of 4-(4-amino-2-fluorophenoxy)-2-pyridinylamine (AFPP), to investigate their binding orientations and preferred active conformations within the enzyme's active site. nih.govupch.edu.peresearchgate.net Analysis of 103 such compounds revealed that they generally adopt a similar binding mode, a consistency attributed to their related molecular scaffolds. researchgate.net

A key interaction involves the N-substituent of the 3-fluoroaniline (B1664137) moiety, which consistently occupies a large hydrophobic pocket within the c-Met kinase binding site. researchgate.net Docking results also suggest that for some active compounds, the oxygen atom of the 2-fluorophenoxy group can occupy a zone near the amino acid residue Lys1110. researchgate.net This consistent binding orientation across a series of related compounds provides a solid foundation for structure-based drug design efforts. researchgate.net Molecular docking has also been proposed to analyze the interactions of similar fluorophenoxy aniline derivatives with other targets, such as FMS-like tyrosine kinase 3 (FLT3). researchgate.net

Identification of Molecular Features for Activity

Docking and QSAR studies have been crucial in analyzing the molecular features that contribute to the high inhibitory activity of compounds related to this compound. nih.govupch.edu.peresearchgate.net By correlating structural modifications with biological activity, specific features essential for potency have been identified.

Comparative Molecular Similarity Analysis (CoMSIA) contour maps provide a visual representation of these features:

Hydrophobic Features : Yellow contours in CoMSIA maps indicate regions where hydrophobic groups enhance biological activity. For c-Met kinase inhibitors, such favorable regions were identified in the binding site, suggesting that modifications incorporating hydrophobic moieties in these areas would increase inhibitory potency. researchgate.net

Electrostatic Features : Red isopleths (contours) highlight areas where positively charged groups are detrimental to activity. One such region was identified near Val1092, indicating that substituents with positively charged amine groups in this vicinity would likely result in less active compounds. researchgate.net Conversely, other isopleths near Lys1110 suggest that negatively charged groups, such as the oxygen from a 2-fluorophenoxy moiety, are tolerated or favorable in that position. researchgate.net

These analyses provide a clear guide for medicinal chemists to rationally design new derivatives with improved activity by adding or modifying functional groups to better match the physicochemical environment of the target's binding site.

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nanobioletters.com For derivatives of this compound, QSAR methods have been successfully employed to predict their inhibitory activities against targets like c-Met kinase, with the goal of designing new molecules with enhanced potency. nih.govupch.edu.penanobioletters.com These studies utilize various descriptors that encode the physicochemical properties of the molecules to build predictive models. nih.govresearchgate.net

Comparative Molecular Similarity Analysis (CoMSIA) is a 3D-QSAR method that calculates molecular similarity indices based on the assumption that a molecule's biological activity is related to its 3D shape and physicochemical properties. nih.govmdpi.com This technique evaluates steric, electrostatic, hydrophobic, and hydrogen-bond donor/acceptor fields around the aligned molecules. nih.gov

In a study of c-Met kinase inhibitors based on the 4-(4-amino-2-fluorophenoxy)-2-pyridinylamine scaffold, a robust CoMSIA model was developed. nih.govupch.edu.pe The best model demonstrated good predictive power, validated by a leave-one-out cross-validation correlation coefficient (Q²) of 0.654. researchgate.net This model incorporated a combination of steric, electrostatic, hydrophobic, and hydrogen-bond donor fields to explain the variance in inhibitory activity. nih.govresearchgate.net The resulting contour maps from the CoMSIA model offer an intuitive guide for structural modifications to improve binding affinity. nih.gov

| Parameter | Value | Description |

|---|---|---|

| Q² (Cross-validated r²) | 0.654 | The leave-one-out (LOO) cross-validation correlation coefficient, indicating the predictive ability of the model. researchgate.net |

| Number of Components (NC) | 6 | The optimal number of principal components used in the partial least squares (PLS) analysis. researchgate.net |

| R² (Fitted r²) | Not specified | The square of the correlation coefficient for the training set, indicating the model's goodness of fit. researchgate.net |

| Fields Used | Steric, Electrostatic, Hydrophobic, H-Bond Donor | The physicochemical fields included in the final model. nih.govresearchgate.net |

Multiple Linear Regression (MLR) is a statistical technique used to model the relationship between a dependent variable (like biological activity) and one or more independent variables (molecular descriptors). nih.gov In the context of this compound derivatives, MLR has been used in conjunction with topological vectors to develop QSAR models. nih.govupch.edu.pe

These models predict the biological activities (expressed as IC₅₀ values) of c-Met kinase inhibitors. nih.gov Topological indexes, which are numerical descriptors of a molecule's topology, serve as the predictor variables in the regression equations. nih.gov The development of predictive QSAR models using MLR offers a valuable, non-experimental method for estimating the anti-tumor activity of newly designed compounds based on their structural features. nanobioletters.com

In addition to 3D-QSAR methods, QSAR models for this class of compounds have been developed using descriptors that capture 2D structural information. A predictive model was established using a combination of 2D-autocorrelation descriptors, GETAWAY descriptors, fragment-based polar surface area (PSA), and MlogP. nih.govupch.edu.peresearchgate.net

GETAWAY Descriptors : GETAWAY (Geometry, Topology, and Atom-Weight AssemblY) descriptors are also derived from the molecular structure and relate the 3D molecular geometry to the topological structure. nih.govresearchgate.net

While the information encoded in these descriptors is not always directly interpretable in a simple chemical sense, they have been widely and successfully used to establish robust structure-activity correlations. researchgate.net

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. This technique provides detailed insights into the dynamic behavior of ligand-protein complexes, revealing information about conformational changes and the stability of interactions that is not apparent from static docking poses. plos.org

Biological and Pharmacological Research of 4 2 Fluorophenoxy Aniline Derivatives

Medicinal Chemistry Applications

The unique structural features of 4-(2-Fluorophenoxy)aniline, including the fluorine atom which can enhance metabolic stability and binding affinity, make it a valuable building block in the design of new therapeutic agents.

Role as Pharmaceutical Intermediate

While specific examples of commercially available drugs synthesized directly from this compound are not extensively detailed in publicly available research, the broader class of fluorophenoxy aniline (B41778) derivatives serves as crucial intermediates in the synthesis of various pharmaceuticals. The presence of the reactive aniline group allows for a variety of chemical modifications, enabling the construction of more complex molecules with desired pharmacological properties. For instance, 3-fluoro-4-morpholinoaniline, a related compound, is a key intermediate in the synthesis of the antibiotic drug linezolid researchgate.net. The general utility of fluorinated anilines as precursors in the development of anti-cancer agents is widely acknowledged in the field of medicinal chemistry.

Development of Novel Drug Candidates

Researchers have actively utilized the this compound scaffold to develop novel drug candidates, primarily in the oncology space. The strategy often involves coupling the aniline group with various heterocyclic ring systems to create molecules that can interact with specific biological targets. A significant body of research has focused on designing quinoline (B57606) and quinazoline derivatives of this compound as potent enzyme inhibitors. These efforts have led to the identification of several promising compounds with significant anti-proliferative activity against a range of cancer cell lines.

Targeted Therapies and Mechanism of Action

Derivatives of this compound are primarily investigated for their potential as targeted cancer therapies. These compounds are designed to selectively inhibit the activity of specific proteins, known as kinases, that play a crucial role in the growth and survival of cancer cells. By blocking the function of these kinases, the derivative compounds can halt tumor progression. The mechanism of action for many of these derivatives involves competitive binding to the ATP-binding pocket of the target kinase, thereby preventing the phosphorylation of downstream substrates and disrupting the signaling pathways that drive cancer cell proliferation and survival. Molecular docking studies have often been employed to understand and predict the binding modes of these compounds within the active sites of their target kinases.

Anticancer Activity Studies

The anticancer potential of this compound derivatives has been a major focus of research, with studies concentrating on their ability to inhibit specific kinases implicated in various malignancies.

c-Met Kinase Inhibition

The c-Met proto-oncogene encodes a receptor tyrosine kinase that, when abnormally activated, is a key driver of tumor growth, invasion, and metastasis in numerous cancers. Consequently, it is a prime target for cancer therapy. Several studies have reported the design and synthesis of this compound derivatives as potent c-Met kinase inhibitors.

A series of novel 4-(2-fluorophenoxy)quinoline derivatives bearing a 4-oxo-1,4-dihydrocinnoline-3-carboxamide moiety were synthesized and evaluated for their in vitro biological activities against c-Met kinase and several cancer cell lines nih.gov. One promising compound from this series demonstrated a c-Met IC50 value of 0.59 nM and was identified as a multitargeted receptor tyrosine kinase inhibitor nih.gov.

Another study focused on 4-(2-fluorophenoxy)quinoline derivatives with a 4-oxo-1,4-dihydroquinoline-3-carboxamide moiety. The most promising compound from this series, 21c, exhibited excellent cytostatic activity with IC50 values ranging from 0.01 to 0.53 µM against all tested cancer cell lines and was found to be more active than the known c-Met inhibitor, foretinib nih.gov. Further investigation of compounds 21b, 21c, and 21i revealed strong c-Met kinase inhibitory activity with IC50 values in the single-digit nanomolar range, comparable to foretinib nih.gov.

Furthermore, two novel series of 6,7-disubstituted-4-(2-fluorophenoxy)quinoline derivatives were designed and synthesized. The most promising compound, compound 16, showed a c-Met kinase IC50 of 1.1 nM and demonstrated remarkable cytotoxicity against HT-29, MKN-45, and A549 cancer cells with IC50 values of 0.08, 0.22, and 0.07 µM, respectively, proving to be more active than Foretinib nih.gov.

| Compound | c-Met IC50 (nM) | Reference |

|---|---|---|

| Compound from a 4-oxo-1,4-dihydrocinnoline-3-carboxamide series | 0.59 | nih.gov |

| Compound 21c | Single-digit nanomolar range | nih.gov |

| Compound 16 | 1.1 | nih.gov |

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Compound 16 | HT-29 | 0.08 | nih.gov |

| MKN-45 | 0.22 | ||

| A549 | 0.07 | ||

| Compound 21c | Various | 0.01 - 0.53 | nih.gov |

FLT3-ITD Inhibition in Acute Myeloid Leukemia

FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a critical role in the proliferation and differentiation of hematopoietic stem cells. Internal tandem duplication (ITD) mutations in the FLT3 gene are common in Acute Myeloid Leukemia (AML) and are associated with a poor prognosis. While extensive research has been conducted on developing FLT3 inhibitors for AML, a review of the available scientific literature did not yield specific studies on this compound derivatives as inhibitors of FLT3-ITD. The current research focus for this particular chemical scaffold appears to be predominantly on other kinase targets such as c-Met.

Cytotoxicity against Various Cancer Cell Lines

Derivatives of this compound have been synthesized and evaluated for their in vitro antitumor activities against a range of human cancer cell lines. These studies are crucial for identifying compounds with potent and selective cancer-killing capabilities.

A series of 4-(2-fluorophenoxy)quinoline derivatives featuring a 4-oxo-1,4-dihydroquinoline-3-carboxamide moiety demonstrated significant cytotoxic effects. The compounds were tested against a panel of cancer cell lines, including H460 (lung), HT-29 (colon), MKN-45 (gastric), U87MG (glioblastoma), and SMMC-7721 (hepatocellular carcinoma). nih.gov Many of the synthesized compounds in this series showed potent activity, with particular selectivity toward the HT-29 and MKN-45 cell lines. nih.gov One of the most promising compounds, designated 21c , exhibited excellent cytostatic activity with IC₅₀ values ranging from 0.01 to 0.53 µM across all tested cell lines. nih.gov

Similarly, another study on novel 4-(2-fluorophenoxy)quinoline derivatives, this time bearing a 4-oxo-1,4-dihydrocinnoline-3-carboxamide moiety, also showed moderate to excellent antiproliferative activity against cell lines such as A549 (lung), H460, HT-29, MKN-45, U87MG, and SMMC-7721. nih.gov

Further research into 4-anilino-2-phenylquinoline derivatives, which share a related structural core, identified compounds with significant cytotoxicity. One such derivative was particularly effective against the MDA-MB-231 breast cancer cell line, with a GI₅₀ value of 0.04 µM.

The table below summarizes the cytotoxic activity of representative this compound derivatives against various cancer cell lines.

| Derivative Type | Compound | Cancer Cell Line | Cell Line Type | IC₅₀ / GI₅₀ (µM) |

|---|---|---|---|---|

| 4-oxo-1,4-dihydroquinoline-3-carboxamide | 21c | H460 | Lung | 0.01 - 0.53 |

| 4-oxo-1,4-dihydroquinoline-3-carboxamide | 21c | HT-29 | Colon | 0.01 - 0.53 |

| 4-oxo-1,4-dihydroquinoline-3-carboxamide | 21c | MKN-45 | Gastric | 0.01 - 0.53 |

| 4-oxo-1,4-dihydroquinoline-3-carboxamide | 21c | U87MG | Glioblastoma | 0.01 - 0.53 |

| 4-oxo-1,4-dihydroquinoline-3-carboxamide | 21c | SMMC-7721 | Hepatocellular Carcinoma | 0.01 - 0.53 |

| 4-(benzyloxy)aniline-quinolinylchalcone | 4a | MDA-MB-231 | Breast | 0.11 |

Structure-Activity Relationships (SAR) in Anticancer Agents

The exploration of structure-activity relationships (SAR) is vital for optimizing the anticancer efficacy of this compound derivatives. Studies have revealed that specific structural modifications significantly influence their cytotoxic potency and selectivity.

For 4-anilinoquinazoline derivatives, the substitution pattern on the aniline ring is critical. Small substituents, such as the fluorine atom in the this compound moiety, are preferred at the ortho position of the aniline ring. Conversely, larger, lipophilic, and electron-withdrawing groups like chlorine or bromine are favored at the meta (C-3′) and para (C-4′) positions.

The linkage and side chains attached to the core structure also dictate the biological activity. The flexibility and lipophilicity of substituents can enhance potency. For example, a compound bearing a diethylamine group exhibited strong cytotoxic activity, which was attributed to the flexibility of the diethylamine, its higher lipophilicity, and lower steric hindrance.

Antimicrobial and Antifungal Evaluations

The therapeutic potential of this compound derivatives extends to antimicrobial and antifungal applications. Research into related 4-anilinoquinazoline structures has demonstrated their potential as antibacterial agents.

A study involving a series of novel 4-anilinoquinazoline derivatives screened them for activity against several Gram-positive and Gram-negative bacteria. nih.gov The results indicated that most of the synthesized compounds possessed good antibacterial properties. Specifically, compound 4c from this series was identified as having the highest activity against Escherichia coli, with a minimum inhibitory concentration (MIC) of 32 μg/mL. nih.gov However, the same study found that the tested compounds did not exhibit significant antifungal activity against Candida albicans. nih.gov While these findings are for the broader class of 4-anilinoquinazolines, they suggest a promising avenue for the development of this compound-based antimicrobial agents. Further research is needed to specifically evaluate derivatives of this compound against a wide spectrum of bacterial and fungal pathogens.

Neurological and Pain Research

Derivatives based on the this compound structure have been identified as potent inhibitors of N-type (Cav2.2) voltage-gated calcium channels. nih.govrsc.org These channels are critical in neuronal signaling and are considered a validated target for the treatment of chronic and neuropathic pain. researchgate.netexplorationpub.com

A set of fluorophenoxyanilides were designed as simplified analogues of ω-conotoxin GVIA mimetics and tested for their ability to inhibit Cav2.2. nih.gov These compounds demonstrated a dose-dependent inhibition of calcium responses in SH-SY5Y neuroblastoma cells. Further structural modifications, including the replacement of an amide linker with an aniline or a sulfonamide moiety, led to the development of compounds with high potency and selectivity for Cav2.2 channels. rsc.org The sulfonamide derivatives, in particular, were noted as promising due to their high plasma stability, low toxicity, and strong potency. rsc.org

The inhibition of N-type calcium channels (Cav2.2) is a well-established mechanism for alleviating neuropathic pain. nih.govresearchgate.net This type of pain, which arises from nerve damage, often fails to respond to conventional pain therapies. nih.gov The peptide Ziconotide, which selectively targets Cav2.2 channels, is an effective treatment for intractable chronic pain, validating this therapeutic approach. nih.govexplorationpub.com

Small-molecule inhibitors derived from this compound represent a promising alternative to peptide-based drugs like Ziconotide. nih.gov By blocking Cav2.2 channels, these compounds can modulate aberrant neuronal signaling that contributes to the sensation of neuropathic pain. rsc.orgexplorationpub.com The development of potent and selective sulfonamide derivatives of phenoxyaniline (B8288346) with favorable properties makes them suitable candidates for further in vivo studies to confirm their potential as analgesics for neuropathic pain. rsc.org

Enzyme and Receptor Interaction Studies

The biological effects of this compound derivatives are mediated by their interaction with specific enzymes and receptors that are often implicated in disease progression, particularly in cancer.

Key kinase targets include c-Met (mesenchymal-epithelial transition factor) and VEGFR2 (vascular endothelial growth factor receptor 2), both of which are receptor tyrosine kinases crucial for angiogenesis and tumor growth. nih.gov Several series of 4-(2-fluorophenoxy)quinoline derivatives have been explicitly designed as c-Met kinase inhibitors. nih.govnih.gov Compounds 21b , 21c , and 21i from one study exhibited strong efficacy against c-Met kinase, with IC₅₀ values in the single-digit nanomolar range, comparable to the control drug foretinib. nih.gov Another promising compound, 33 , was identified as a multitargeted inhibitor with a c-Met IC₅₀ value of 0.59 nM. nih.gov

In addition to c-Met, derivatives have been investigated as inhibitors of the Epidermal Growth Factor Receptor (EGFR), another key receptor tyrosine kinase in cancer. Molecular docking studies on 4-anilinoquinazoline derivatives, which include the 2-fluoroaniline moiety, have shown effective binding to the ATP-binding sites of both EGFR and VEGFR-2. This dual inhibition is a sought-after characteristic in modern anticancer drug design. The interaction often involves the formation of hydrogen bonds between the quinazoline core and key amino acid residues within the kinase domain of the receptors. nih.govrsc.org

The table below details the enzymatic and receptor inhibitory activity of selected derivatives.

| Derivative Type | Compound | Target Enzyme/Receptor | Activity (IC₅₀) |

|---|---|---|---|

| 4-oxo-1,4-dihydroquinoline-3-carboxamide | 21b | c-Met Kinase | Single-digit nM range |

| 4-oxo-1,4-dihydroquinoline-3-carboxamide | 21c | c-Met Kinase | Single-digit nM range |

| 4-oxo-1,4-dihydroquinoline-3-carboxamide | 21i | c-Met Kinase | Single-digit nM range |

| 4-oxo-1,4-dihydrocinnoline-3-carboxamide | 33 | c-Met Kinase | 0.59 nM |

| 4-anilinoquinazoline | 8a | EGFR | Ki = 20.67 µM |

| 4-anilinoquinazoline | 8a | VEGFR-2 | Ki = 0.9 µM |

Therefore, it is not possible to generate the requested article with scientifically accurate and detailed research findings as there appears to be no available public research on this specific topic. The compound "this compound" may be a novel scaffold for such applications that has not yet been explored or reported in the scientific literature.

To fulfill a request on a related topic, it would be necessary to choose a different core chemical structure that has been documented in the literature for its use in fluorescent probes or pH sensors.

Applications in Materials Science and Industrial Chemistry

Specialty Polymers and Resins Development

In the field of polymer science, aromatic amines are fundamental monomers for the synthesis of high-performance polymers known for their exceptional thermal and mechanical properties. 4-(2-Fluorophenoxy)aniline can serve as a diamine monomer or a modifying agent in the production of advanced polymers like polyimides and polyamides.

The incorporation of the 2-fluorophenoxy group into a polymer backbone is strategic. The fluorine atom is highly electronegative and can increase the thermal stability and oxidative resistance of the polymer chain. Furthermore, the presence of the flexible ether (phenoxy) linkage can improve the solubility and processability of otherwise rigid polymer chains, a common challenge in high-performance polymer manufacturing. These fluorinated polymers are sought after for applications in the aerospace, electronics, and automotive industries where materials must withstand harsh operating conditions. Research into fluorinated polyimides, for example, has shown that such modifications can lead to materials with low dielectric constants and low moisture absorption, making them ideal for microelectronics packaging and insulation.

Table 1: Potential Property Enhancements in Polymers Incorporating this compound

| Property | Enhancement Mechanism | Potential Application |

|---|---|---|

| Thermal Stability | High bond energy of C-F and aromatic rings. | High-temperature films, composites, and insulators. |

| Chemical Resistance | Fluorine's shielding effect and the stability of the ether linkage. | Chemical processing equipment, protective linings. |

| Solubility | The flexible ether bond disrupts chain packing, improving solubility in organic solvents. | Solution-cast films, spin-coating for electronics. |

| Dielectric Constant | The low polarizability of the C-F bond can reduce the dielectric constant. | Microelectronic substrates, high-frequency circuit boards. |

Coatings and Adhesives Enhancement

Aromatic amines are widely used as curing agents or hardeners for epoxy resins, which form the basis of many high-performance coatings and adhesives. The primary amine group (-NH2) of this compound can react with the epoxide rings of the resin in an addition reaction. This process forms a highly cross-linked, three-dimensional thermoset network that is rigid and durable.

The use of an aromatic amine like this compound as a curing agent can significantly enhance the performance of the resulting epoxy system. The rigidity of the aromatic rings in its structure contributes to a higher glass transition temperature (Tg) and improved thermal resistance compared to aliphatic amine curing agents. The fluorinated phenoxy group can also increase the chemical inertness and reduce the surface energy of the cured material, potentially leading to coatings with improved hydrophobicity and barrier properties against moisture and corrosive chemicals. Such characteristics are highly desirable for protective coatings in marine, industrial, and aerospace applications.

Table 2: Illustrative Components of an Epoxy Formulation Using an Aromatic Amine Hardener

| Component | Function | Example Substance |

|---|---|---|

| Epoxy Resin | Primary polymer binder. | Bisphenol A diglycidyl ether (DGEBA) |

| Curing Agent | Forms cross-links with the epoxy resin. | This compound |

| Filler | Adds bulk, improves mechanical properties, reduces cost. | Silica, Talc, Alumina |

| Toughening Agent | Improves impact resistance and flexibility. | Rubber-modified epoxy |

| Adhesion Promoter | Enhances bonding to the substrate. | Silane coupling agents |

Dye and Organic Pigment Production

Aniline (B41778) and its derivatives are foundational precursors in the synthesis of a vast array of synthetic colorants, particularly azo dyes. The synthesis involves a two-step process: diazotization followed by a coupling reaction. First, the primary aromatic amine group of this compound is treated with nitrous acid (usually generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures to form a diazonium salt.